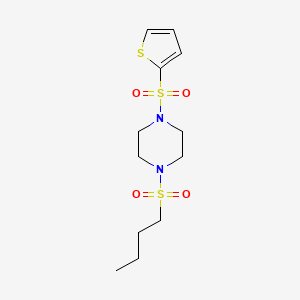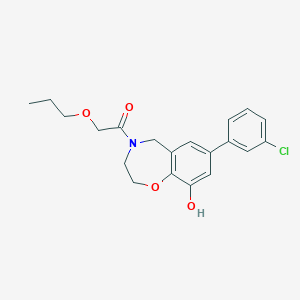![molecular formula C19H23FN2O2 B5335543 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5335543.png)
1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine, commonly known as FLX, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. FLX is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting DAT, FLX increases the concentration of dopamine in the synapse, which can lead to various biochemical and physiological effects.
作用機序
FLX exerts its pharmacological effects by inhibiting 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine, which is a protein responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By inhibiting this compound, FLX increases the concentration of dopamine in the synapse, which can lead to various biochemical and physiological effects. FLX has also been shown to inhibit the reuptake of norepinephrine and serotonin, although to a lesser extent than dopamine.
Biochemical and Physiological Effects
FLX has been shown to increase extracellular dopamine levels in the brain, which can lead to improved cognitive function and mood regulation. FLX has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction. FLX has been shown to have anxiolytic and antidepressant effects in animal models, although the exact mechanism of these effects is not fully understood.
実験室実験の利点と制限
FLX has several advantages as a research tool, including its potency and selectivity for 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine. FLX is also relatively easy to synthesize, which makes it accessible to researchers. However, FLX has several limitations, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
将来の方向性
Future research on FLX could focus on several areas, including its potential as a treatment for neuropsychiatric disorders, its potential for off-target effects, and its mechanism of action. FLX could also be used as a tool to investigate the role of dopamine in various physiological and pathological processes. Finally, the synthesis of FLX derivatives could lead to the development of more potent and selective 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine inhibitors with improved pharmacological properties.
合成法
The synthesis of FLX involves several steps, starting from the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-fluorophenyl)ethylamine to form the amide, which is subsequently reduced with sodium borohydride to form the piperidine derivative. The final step involves the reaction of the piperidine derivative with phosgene to form the carbamate.
科学的研究の応用
FLX has been extensively studied in the field of neuroscience due to its potential applications in the treatment of various neuropsychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. FLX has been shown to increase extracellular dopamine levels in the brain, which can lead to improved cognitive function and mood regulation. FLX has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for addiction.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-13-18(14(2)24-21-13)19(23)22-11-3-4-16(12-22)6-5-15-7-9-17(20)10-8-15/h7-10,16H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNMIBZVNKKWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5335484.png)
![3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)


![2-{[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]methyl}benzonitrile](/img/structure/B5335518.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![2-({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5335536.png)
![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5335546.png)
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
![N-(1-{1-[2-(isobutylamino)-2-oxoethyl]piperidin-4-yl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5335560.png)
